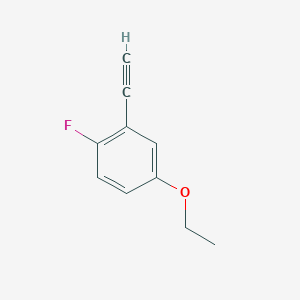

4-Ethoxy-2-ethynyl-1-fluorobenzene

Beschreibung

BenchChem offers high-quality 4-Ethoxy-2-ethynyl-1-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-2-ethynyl-1-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-ethoxy-2-ethynyl-1-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-3-8-7-9(12-4-2)5-6-10(8)11/h1,5-7H,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOSKNZOUYZCBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-Ethoxy-2-ethynyl-1-fluorobenzene spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-2-ethynyl-1-fluorobenzene

Introduction

4-Ethoxy-2-ethynyl-1-fluorobenzene is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The unique arrangement of its functional groups—an ethoxy group, an ethynyl (acetylene) moiety, and a fluorine atom—offers multiple points for synthetic modification. Accurate structural confirmation and purity assessment are paramount for its application in any research or development setting. This guide provides a detailed analysis of the expected spectroscopic signature of 4-Ethoxy-2-ethynyl-1-fluorobenzene using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

As direct experimental spectra for this specific isomer are not widely published, this document leverages established principles of spectroscopy and data from closely related analogues to construct a predictive and interpretive framework. This approach, rooted in first principles, provides researchers with the necessary tools to identify and characterize this molecule with high confidence.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure of 4-Ethoxy-2-ethynyl-1-fluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will account for all non-exchangeable protons. The aromatic region will be particularly informative due to the distinct electronic effects of the substituents, which break the symmetry of the benzene ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| ~7.2 - 7.3 | d | J(H,F) ≈ 8-9 Hz | 1H | H-6 | Ortho to the strongly electronegative fluorine atom, leading to a downfield shift. Coupled primarily to the fluorine atom. |

| ~6.8 - 6.9 | dd | J(H,H) ≈ 2-3 Hz, J(H,F) ≈ 10-12 Hz | 1H | H-5 | Ortho to the electron-donating ethoxy group (shielding) and meta to the fluorine. Shows coupling to both H-3 and the fluorine atom. |

| ~6.7 - 6.8 | d | J(H,H) ≈ 2-3 Hz | 1H | H-3 | Ortho to the ethynyl group and meta to the ethoxy group. Coupled to H-5. |

| ~4.0 - 4.1 | q | J(H,H) = 7.0 Hz | 2H | -O-CH₂-CH₃ | Methylene protons of the ethoxy group, split into a quartet by the adjacent methyl group. |

| ~3.4 - 3.5 | s | - | 1H | -C≡C-H | Acetylenic proton, typically a sharp singlet. Its chemical shift can be influenced by solvent and concentration. |

| ~1.4 - 1.5 | t | J(H,H) = 7.0 Hz | 3H | -O-CH₂-CH₃ | Methyl protons of the ethoxy group, split into a triplet by the adjacent methylene group. |

Expertise & Insights: The predicted chemical shifts and coupling patterns are derived from the principle of superposition of substituent effects. The fluorine atom exerts a strong deshielding effect on its ortho proton (H-6) and also introduces a characteristic through-bond coupling (J-coupling). The electron-donating ethoxy group shields its ortho protons (H-3 and H-5), shifting them upfield relative to benzene (7.34 ppm). The ethynyl group is weakly deactivating and its anisotropy can influence nearby protons. The distinct multiplicities (d, dd, d) for the three aromatic protons are key to confirming the 1,2,4-substitution pattern.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Ethoxy-2-ethynyl-1-fluorobenzene in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal all unique carbon environments and provide critical information through carbon-fluorine couplings.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling (J, Hz) | Assignment | Rationale |

|---|---|---|---|

| ~160 - 163 | d, ¹J(C,F) ≈ 245-250 | C-1 | Directly attached to fluorine, resulting in a large one-bond C-F coupling and a significant downfield shift. |

| ~158 - 160 | s | C-4 | Attached to the oxygen of the ethoxy group, strongly deshielded. |

| ~128 - 130 | d, ²J(C,F) ≈ 15-20 | C-6 | Ortho to fluorine, showing a two-bond C-F coupling. |

| ~115 - 117 | d, ²J(C,F) ≈ 20-25 | C-2 | Ortho to fluorine and attached to the ethynyl group. Shows a two-bond C-F coupling. |

| ~112 - 114 | d, ³J(C,F) ≈ 5-8 | C-5 | Meta to fluorine, showing a smaller three-bond C-F coupling. |

| ~105 - 107 | d, ³J(C,F) ≈ 3-5 | C-3 | Meta to fluorine, showing a smaller three-bond C-F coupling. |

| ~90 - 93 | s | -C≡CH | Alkynyl carbon attached to the benzene ring. |

| ~80 - 83 | s | -C≡CH | Terminal alkynyl carbon. |

| ~63 - 64 | s | -O-CH₂-CH₃ | Methylene carbon of the ethoxy group. |

| ~14 - 15 | s | -O-CH₂-CH₃ | Methyl carbon of the ethoxy group. |

Expertise & Insights: The most diagnostic feature of the ¹³C NMR spectrum is the set of large to small C-F coupling constants, which unequivocally confirms the position of the fluorine atom and its relationship to the other carbons in the ring. The carbon directly bonded to fluorine (C-1) will appear as a doublet with a very large coupling constant (¹JCF), while the ortho (C-2, C-6) and meta (C-3, C-5) carbons will show progressively smaller doublet splittings. This pattern is a self-validating system for the structure.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire on the same spectrometer, switching to the carbon channel.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift by referencing the CDCl₃ solvent peak to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| ~3310 | Strong, Sharp | ≡C-H | Stretch |

| ~3050-3100 | Medium | Aromatic C-H | Stretch |

| ~2980, ~2870 | Medium | Aliphatic C-H | Stretch |

| ~2110 | Medium, Sharp | -C≡C- | Stretch |

| ~1610, ~1500 | Strong | Aromatic C=C | Stretch |

| ~1250 | Strong | Aryl-O | Asymmetric Stretch |

| ~1220 | Strong | C-F | Stretch |

| ~1040 | Strong | R-O | Symmetric Stretch |

| ~800-900 | Strong | Aromatic C-H | Out-of-plane bend |

Expertise & Insights: The IR spectrum provides several key diagnostic peaks. The sharp, strong absorption at ~3310 cm⁻¹ is definitive for the terminal alkyne C-H stretch.[1] The C≡C triple bond stretch at ~2110 cm⁻¹ is also highly characteristic, though sometimes weak.[2][3] The presence of a strong band around 1250 cm⁻¹ for the aryl-O ether stretch and another strong band around 1220 cm⁻¹ for the C-F stretch confirms these functionalities. The combination of these peaks provides a rapid and reliable confirmation of the major functional groups.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a single drop of the neat liquid sample (or a few milligrams of a solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum of the clean ATR crystal is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

|---|---|

| 164 | [M]⁺˙ (Molecular Ion) |

| 149 | [M - CH₃]⁺ |

| 136 | [M - C₂H₄]⁺˙ |

| 121 | [M - C₂H₄ - CH₃]⁺ |

| 108 | [M - C₂H₄ - CO]⁺˙ or [C₇H₅F]⁺˙ |

| 95 | [C₆H₄F]⁺ |

Expertise & Insights: The molecular ion peak [M]⁺˙ at m/z 164 should be clearly visible and will confirm the molecular formula C₁₀H₉FO (Molecular Weight: 164.18 g/mol ).[4] A key fragmentation pathway for ethoxybenzenes is the loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a radical cation at m/z 136. Subsequent loss of a methyl radical (15 Da) or carbon monoxide (28 Da) can lead to further fragments. The stability of the aromatic ring means that fragments retaining the fluorophenylacetylene core will be prominent.

Caption: Proposed key fragmentation pathway for 4-Ethoxy-2-ethynyl-1-fluorobenzene.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a Gas Chromatography (GC) inlet.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Acquisition: Scan a mass range from m/z 40 to 300.

Holistic Interpretation & Conclusion

The structural elucidation of 4-Ethoxy-2-ethynyl-1-fluorobenzene is achieved through the synergistic integration of multiple spectroscopic techniques.

-

NMR spectroscopy provides the definitive carbon-hydrogen framework. ¹H NMR confirms the 1,2,4-substitution pattern on the aromatic ring and the presence of the ethoxy and terminal ethynyl groups. Critically, ¹³C NMR with its characteristic C-F coupling constants validates the relative positions of all substituents.

-

IR spectroscopy offers rapid and unambiguous confirmation of the key functional groups: the terminal alkyne (≡C-H and -C≡C-), the ether linkage (C-O), and the carbon-fluorine bond (C-F).

-

Mass spectrometry confirms the molecular weight (164 g/mol ) and provides corroborating structural evidence through predictable fragmentation patterns, such as the characteristic loss of ethene from the ethoxy group.

Together, these techniques provide a robust and self-validating dataset that allows for the unequivocal identification and characterization of 4-Ethoxy-2-ethynyl-1-fluorobenzene, ensuring its identity and purity for applications in research and development.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102234221A - Preparation method of fluorobenzene.

-

Canadian Science Publishing. (n.d.). SUBSTITUTED PHENYLACETYLENES. INFRARED SPECTRA. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-ethynyl-4-fluoro-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-ethynyl-1-fluorobenzene. Retrieved from [Link]

-

ACS Publications. (2007). Gas-Phase Electronic Spectra of Two Substituted Benzene Cations: Phenylacetylene+ and 4-Fluorostyrene+. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ResearchGate. (2025). A combined experimental and theoretical FT-IR spectra of 4-ethoxy -2, 3-difluoro benzamide. Retrieved from [Link]

-

EPA. (2025). 4-ethynyl-2-fluoro-1-methoxybenzene - Related Substances. Retrieved from [Link]

-

AIP Publishing. (2024). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR featured. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-ethoxy-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxy-1-fluoro-2-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethynyl-4-fluorobenzene. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Anharmonicity and deuteration in the IR absorption and emission spectrum of phenylacetylene. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Standard mass spectrum of fluorobenzene from NIST library (A) and mass.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of.... Retrieved from [Link]

-

Oxford Academic. (2025). Rotational spectroscopy investigation of the potential interstellar candidate phenylketene and its derivative phenylglyoxal. Retrieved from [Link]

- Google Patents. (n.d.). US8957254B2 - Process for chemical synthesis from an alkenone made from a halogenated precursor.

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Ethoxy-2-ethynyl-1-fluorobenzene and its Isomers for Advanced Research

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethoxy-2-ethynyl-1-fluorobenzene, a specialized aromatic compound with significant potential in medicinal chemistry and materials science. Due to its specific substitution pattern, this molecule is not widely cataloged, and a dedicated CAS number is not readily found in public databases. This guide, therefore, addresses this information gap by providing data on a closely related and commercially available isomer, 1-Ethoxy-4-ethynyl-2-fluorobenzene , and outlines a robust synthetic pathway to the target compound.

Executive Summary: The Significance of Fluorinated Ethynylbenzenes

The strategic incorporation of fluorine and ethynyl moieties into small molecules is a cornerstone of modern drug discovery. The high electronegativity of fluorine can modulate a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[1][2][3] The ethynyl group, a rigid and linear functional group, serves as a versatile handle for further chemical modifications, such as click chemistry or as a key pharmacophore in its own right.[4] The combination of these features in a fluorinated ethoxybenzene scaffold presents a valuable building block for creating novel therapeutics and advanced organic materials.[3]

Identification and Physicochemical Properties

While a specific entry for 4-Ethoxy-2-ethynyl-1-fluorobenzene is elusive, we present the detailed identifiers for its close structural isomer, 1-Ethoxy-4-ethynyl-2-fluorobenzene . This information serves as a critical reference point for researchers.

Key Identifiers of 1-Ethoxy-4-ethynyl-2-fluorobenzene

| Identifier | Value | Source |

| CAS Number | 160542-03-0 | [5] |

| Molecular Formula | C₁₀H₉FO | [5] |

| Molecular Weight | 164.18 g/mol | [5] |

| IUPAC Name | 1-Ethoxy-4-ethynyl-2-fluorobenzene | [5] |

| Canonical SMILES | CCOC1=C(F)C=C(C=C1)C#C | [5] |

| InChI Key | MRORUJPBOBHBLB-UHFFFAOYSA-N |

Proposed Synthesis of 4-Ethoxy-2-ethynyl-1-fluorobenzene

The target compound can be reliably synthesized via a Sonogashira coupling reaction, a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.[6][7] A plausible and commercially available starting material for this synthesis is 4-Bromo-2-ethoxy-1-fluorobenzene.

Synthetic Workflow Diagram

Caption: Proposed synthesis of 4-Ethoxy-2-ethynyl-1-fluorobenzene.

Detailed Experimental Protocol (Conceptual)

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Objective: To synthesize 4-Ethoxy-2-ethynyl-1-fluorobenzene from 4-Bromo-2-ethoxy-1-fluorobenzene.

Materials:

-

4-Bromo-2-ethoxy-1-fluorobenzene (1.0 eq)[8]

-

Ethynyltrimethylsilane (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) (1.1 eq in THF) or Potassium Carbonate in Methanol

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-2-ethoxy-1-fluorobenzene, Pd(PPh₃)₂Cl₂, and CuI.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine and ethynyltrimethylsilane via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Deprotection: Once the starting material is consumed, cool the reaction to room temperature. Add a solution of TBAF in THF and stir for 1-2 hours, or alternatively, use a solution of potassium carbonate in methanol to remove the trimethylsilyl (TMS) protecting group.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for 4-Ethoxy-2-ethynyl-1-fluorobenzene, based on data from its isomers and related structures.[9][10]

¹H NMR (Proton NMR)

-

δ ~7.0-7.5 ppm: Multiplets corresponding to the aromatic protons.

-

δ ~4.1 ppm: Quartet corresponding to the -OCH₂- protons of the ethoxy group.

-

δ ~3.4 ppm: Singlet corresponding to the acetylenic proton (-C≡CH).

-

δ ~1.4 ppm: Triplet corresponding to the -CH₃ protons of the ethoxy group.

¹³C NMR (Carbon NMR)

-

δ ~160-110 ppm: Aromatic carbons, with C-F and C-O couplings influencing the shifts.

-

δ ~83 ppm: Acetylenic carbon attached to the aromatic ring.

-

δ ~77 ppm: Terminal acetylenic carbon.

-

δ ~64 ppm: -OCH₂- carbon.

-

δ ~15 ppm: -CH₃ carbon.

IR (Infrared) Spectroscopy

-

~3300 cm⁻¹: Sharp peak corresponding to the ≡C-H stretch.

-

~2100 cm⁻¹: Weak to medium peak for the C≡C stretch.

-

~1600-1450 cm⁻¹: Aromatic C=C stretching bands.

-

~1250 cm⁻¹: C-O stretching of the aryl ether.

-

~1200 cm⁻¹: C-F stretching band.

MS (Mass Spectrometry)

-

M⁺: Expected molecular ion peak at m/z = 164.06.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated ethynyl aromatics are considered "privileged scaffolds" in medicinal chemistry.[2] The unique electronic properties conferred by the fluorine atom can lead to enhanced biological activity and improved pharmacokinetic profiles.[1][11][12]

-

Metabolic Blocking: The strong C-F bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.[1]

-

Enhanced Binding: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity.[11]

-

Bioisosteric Replacement: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for fine-tuning of a molecule's properties without significantly altering its size.[2]

-

Synthetic Handle: The terminal alkyne provides a reactive site for further derivatization using robust reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the synthesis of complex molecules and bioconjugates.[4]

Safety and Handling

Detailed safety information for 4-Ethoxy-2-ethynyl-1-fluorobenzene is not available. However, based on related compounds such as 1-Ethynyl-4-fluorobenzene, the following precautions should be taken[13][14]:

-

Hazard Statements: Assumed to be a flammable solid and to cause skin and serious eye irritation.

-

Precautionary Statements: Keep away from heat/sparks/open flames. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area, preferably under an inert atmosphere. For long-term storage, refrigeration (2-8°C) is recommended.[5]

References

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemscene.com [chemscene.com]

- 9. 1-ETHYNYL-2-FLUOROBENZENE(766-49-4) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 1-Ethynyl-4-fluorobenzene | 766-98-3 | TCI AMERICA [tcichemicals.com]

- 14. chembk.com [chembk.com]

An In-depth Technical Guide to 4-Ethoxy-2-ethynyl-1-fluorobenzene for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2-ethynyl-1-fluorobenzene is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique trifunctional structure, featuring an ethoxy group, an ethynyl group, and a fluorine atom, offers multiple points for chemical modification. This guide provides a comprehensive overview of this compound, including its commercial availability, key chemical properties, and applications, with a particular focus on its utility in drug discovery.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] It can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] The ethynyl group is another valuable functionality, widely used in "click chemistry" and for the construction of carbon-carbon bonds through reactions like the Sonogashira coupling.[4] The ethoxy group can modulate lipophilicity and solubility, which are critical parameters for drug candidates.[5]

Commercial Availability

4-Ethoxy-2-ethynyl-1-fluorobenzene is available from several commercial suppliers, catering to both research and development as well as bulk manufacturing needs. The following table provides a summary of some of the key suppliers and their offerings.

| Supplier | Product Number/CAS Number | Purity | Additional Information |

| Sigma-Aldrich | CAS: 160542-03-0 | 95% | - |

| ChemScene | CS-1022815 (CAS: 160542-03-0) | ≥95% | Stored at 2-8°C.[6] |

| BLDpharm | - | - | Also offers related compounds like 4-(Cyclopropylmethoxy)-2-ethynyl-1-fluorobenzene.[7] |

| LeapChem | - | - | A supplier of a wide range of fine chemicals for research and production.[8] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-Ethoxy-2-ethynyl-1-fluorobenzene is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO | ChemScene[6] |

| Molecular Weight | 164.18 g/mol | ChemScene[6] |

| SMILES | FC1=CC(C#C)=CC=C1OCC | ChemScene[6] |

| InChI Key | MRORUJPBOBHBLB-UHFFFAOYSA-N | Sigma-Aldrich |

| Storage Temperature | 2-8°C | ChemScene, Sigma-Aldrich[6] |

Synthetic Pathways and Key Reactions

The synthesis of 4-Ethoxy-2-ethynyl-1-fluorobenzene and its derivatives often involves cross-coupling reactions, with the Sonogashira coupling being a prominent method. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.[9]

The Sonogashira Coupling: A Powerful Tool

The Sonogashira reaction is a robust and versatile method for the formation of C(sp²)-C(sp) bonds.[4] While traditionally employing palladium and a copper co-catalyst, recent advancements have led to the development of copper-free and nickel-catalyzed variations.[4][9]

A key challenge in coupling reactions involving aryl fluorides is the high strength of the C-F bond. However, specialized catalytic systems have been developed to effectively activate this bond. For instance, a highly efficient palladium-catalyzed Sonogashira coupling of aryl fluorides with terminal alkynes has been developed using LiHMDS as a base.[10] This method has shown success with both electron-rich and electron-poor fluoroarenes.[10]

Below is a generalized workflow for a Sonogashira coupling reaction involving an aryl fluoride.

Caption: Generalized workflow for a Sonogashira coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 4-Ethoxy-2-ethynyl-1-fluorobenzene make it a valuable building block in the design and synthesis of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The fluorinated phenyl ring can serve as a core scaffold for various drug candidates. The fluorine atom can enhance metabolic stability and binding affinity.[1][2][3] The ethoxy group can be modified to fine-tune solubility and lipophilicity.

-

"Click Chemistry" Handle: The terminal alkyne functionality is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."[4] This allows for the efficient and specific conjugation of the molecule to other biomolecules or scaffolds.

-

Probing Structure-Activity Relationships (SAR): By systematically modifying the ethoxy and ethynyl groups, medicinal chemists can explore the SAR of a lead compound, optimizing its potency and pharmacokinetic profile.

The introduction of fluorine into a molecule can have a profound impact on its biological activity. For example, fluorination can:

-

Block Metabolic Sites: The strong C-F bond can prevent enzymatic degradation at specific positions.[1]

-

Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups.

-

Enhance Binding Interactions: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions.[2]

The following diagram illustrates the logical relationship between the structural features of 4-Ethoxy-2-ethynyl-1-fluorobenzene and its potential applications in drug discovery.

Caption: Relationship between structural features and drug discovery applications.

Experimental Protocol: Generalized Sonogashira Coupling of an Aryl Fluoride

This protocol provides a general procedure for the palladium-catalyzed Sonogashira coupling of an aryl fluoride with a terminal alkyne. Note: This is a generalized protocol and may require optimization for specific substrates.

Materials:

-

Aryl fluoride (1.0 eq)

-

Terminal alkyne (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylamine, 2-3 eq)

-

Anhydrous solvent (e.g., toluene, THF, DMF)

-

Schlenk flask or other suitable reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl fluoride, palladium catalyst, and copper(I) iodide.

-

Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (typically 50-100 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

4-Ethoxy-2-ethynyl-1-fluorobenzene is a versatile and valuable building block for researchers in drug discovery and materials science. Its unique combination of functional groups provides a platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its chemical properties, commercial availability, and reactivity is crucial for harnessing its full potential in the development of novel therapeutics and advanced materials.

References

- He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714-9718.

- Chen, et al. (2024, February 22).

- Lim, E.-H., Loya, M., Gong, S., & Kim, W.-S. (2025, October 29). Sonogashira Coupling of (Hetero)Aryl Bromosulfonyl Fluorides with Terminal Alkynes: Access to Dual‐Functional SuFEx‐Active Scaffolds. ChemistrySelect.

- Ho, Y. A., Leiendecker, M., Liu, X., Wang, C., Alandini, N., & Rueping, M. (2013, June 11). Transition-Metal-Free Sonogashira-Type Cross-Coupling of Alkynes with Fluoroarenes. Organic Letters.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- BenchChem. (2025, December).

- The Royal Society of Chemistry. (n.d.).

-

PubChem. (n.d.). 4-Bromo-2-ethynyl-1-fluorobenzene. Retrieved from [Link]

- Flood, D. T. (1933). Fluorobenzene. Organic Syntheses, 13, 46.

-

Le Studium. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 4-ethynyl-2-fluoro-1-methoxybenzene - Related Substances. Retrieved from [Link]

- Google Patents. (n.d.). WO2021031431A1 - Process for preparing fluorobenzene by direct fluorination.

- Significance of Fluorine in Medicinal Chemistry: A Review. (2009, September 30). Journal of Pharmaceutical Sciences and Research, 1(1), 1-6.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. ajrconline.org [ajrconline.org]

- 4. cell.com [cell.com]

- 5. benchchem.com [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. 2990240-11-2|4-(Cyclopropylmethoxy)-2-ethynyl-1-fluorobenzene|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of 4-Ethoxy-2-ethynyl-1-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Disclaimer: 4-Ethoxy-2-ethynyl-1-fluorobenzene is a specialized research chemical for which extensive, publicly available safety and toxicological data is limited. This guide has been developed by synthesizing information from structurally analogous compounds and adhering to established principles of laboratory safety. The recommendations herein are predictive and should be treated as a baseline for safe handling. All users must conduct a thorough, site-specific risk assessment before commencing any work and treat this compound as potentially hazardous at all times.

Introduction and Compound Overview

4-Ethoxy-2-ethynyl-1-fluorobenzene is a poly-functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique combination of a fluorinated benzene ring, an ethoxy group, and a reactive terminal alkyne moiety makes it a valuable intermediate for synthesizing complex molecular architectures. However, these same functional groups are the source of potential hazards that necessitate rigorous safety protocols.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-Ethoxy-2-ethynyl-1-fluorobenzene. It is intended for researchers, scientists, and drug development professionals who are trained in the principles of chemical laboratory safety. The causality behind each recommendation is explained to foster a deeper understanding of the associated risks.

Predicted Hazard Identification and Toxicological Profile

A thorough hazard assessment of 4-Ethoxy-2-ethynyl-1-fluorobenzene requires an analysis of its constituent functional groups: the fluorobenzene core, the ethoxy ether linkage, and the terminal ethynyl (alkyne) group.

The Fluorobenzene Moiety

Aromatic fluorine substituents are generally stable, but the parent compound, fluorobenzene, is classified as a flammable liquid that can cause serious eye damage and may be harmful if swallowed.[1][2][3] It can also cause irritation to the skin, nose, and throat.[4] Chronic exposure may lead to liver and kidney damage.[4][5] Therefore, 4-Ethoxy-2-ethynyl-1-fluorobenzene should be handled with the assumption that it may be an irritant and potentially toxic upon ingestion, inhalation, or skin contact.

The Ethoxy (Ether) Group

Ethers are notorious for their tendency to form explosive peroxides upon exposure to air and light.[6][7] This auto-oxidation is a free-radical process that can lead to the formation of highly unstable peroxide crystals, especially as the solvent evaporates.[7][8] These crystals are sensitive to heat, friction, and mechanical shock, posing a severe explosion risk.[7] The presence of an ether linkage in 4-Ethoxy-2-ethynyl-1-fluorobenzene makes peroxide testing and inhibition a critical safety step.

The Ethynyl (Terminal Alkyne) Group

The terminal alkyne is arguably the most reactive and hazardous feature of the molecule.

-

Explosive Acetylide Formation: The acidic proton on the terminal alkyne can react with certain heavy metals, particularly copper, silver, and mercury, to form highly unstable and shock-sensitive metal acetylides.[9] This is a critical consideration in the selection of laboratory equipment (e.g., spatulas, cannulas) and reaction vessels.

-

Flammability: Many terminal alkynes are flammable substances.[9] Structurally similar compounds like 1-ethynyl-4-fluorobenzene and 1-ethynyl-2-fluorobenzene are classified as flammable solids or liquids.[10] Therefore, all sources of ignition must be rigorously excluded from the handling area.

Summary of Predicted Hazards

Based on the analysis of its functional groups, the following GHS classifications are predicted for 4-Ethoxy-2-ethynyl-1-fluorobenzene.

| Hazard Class | Predicted Hazard Statement | Basis of Prediction (Analogous Compounds) |

| Flammable Solid/Liquid | H226/H228: Flammable liquid and vapor / Flammable solid | Fluorobenzene (H225)[2], 1-Ethynyl-4-fluorobenzene (H228), Phenylacetylene (H226)[11] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | 1-Ethynyl-4-fluorobenzene (H315), 1-Ethynyl-2-fluorobenzene (H315)[10] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Fluorobenzene (H318/H319)[1][2], 1-Ethynyl-4-fluorobenzene (H319) |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | 1-Ethynyl-2-fluorobenzene (H335)[10] |

| Acute Toxicity (Oral) | H303: May be harmful if swallowed | Fluorobenzene (H303)[1] |

| Specific Hazard | EUH019: May form explosive peroxides | Presence of ether functional group[6][7] |

| Specific Hazard | EUH044: Risk of explosion if heated under confinement | Presence of terminal alkyne group |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, prioritizing engineering controls over PPE, is essential.[12]

Engineering Controls

-

Ventilation: All handling of 4-Ethoxy-2-ethynyl-1-fluorobenzene, including weighing, transfers, and reaction setup, MUST be conducted within a certified chemical fume hood to minimize inhalation exposure.[12][13]

-

Grounding: To prevent ignition from static discharge, all containers and equipment used for transferring the substance should be properly grounded and bonded.[1][2]

-

Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory.[13][14]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing or explosion.[14]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the substance.[2]

-

Body Protection: A flame-resistant laboratory coat must be worn at all times. Ensure the lab coat is fully buttoned.

-

Respiratory Protection: For situations with a potential for high aerosolization or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[15]

Safe Handling, Storage, and Experimental Protocols

Adherence to strict, standardized protocols is non-negotiable when working with this and other uncharacterized research chemicals.[13][16]

Chemical Storage

-

Atmosphere: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent both peroxide formation and degradation.[9]

-

Temperature: Store in a cool, dark, and dry location. Refrigeration (2-8°C) is recommended to inhibit peroxide formation and minimize decomposition.[11][17]

-

Segregation: Store away from incompatible materials, especially strong oxidizing agents, strong bases, and salts of heavy metals (copper, silver, mercury).[9][18]

Peroxide Detection Protocol

Due to the ether linkage, peroxide formation is a significant risk.[6] Containers should be dated upon receipt and upon opening.[7]

-

Frequency: Test for peroxides before each use if the container has been opened and at least every 3 months for unopened containers.[7]

-

Method: Use commercially available peroxide test strips.

-

Procedure:

-

In a fume hood, carefully open the container.

-

Using a glass or polyethylene pipette, transfer a small amount of the dissolved compound (if solid) or the liquid itself onto the test strip.

-

Compare the color change to the reference chart provided with the strips.

-

-

Action Levels:

-

< 25 ppm: Safe for general use.[7]

-

25-100 ppm: Do not distill or concentrate.[7] The compound should be considered for disposal.

-

> 100 ppm or visible crystals: DO NOT TOUCH OR MOVE THE CONTAINER. This is an extremely dangerous situation. Immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[6]

-

Protocol for Weighing and Transfer

-

Preparation: Don all required PPE and ensure the chemical fume hood is operating correctly. Place an anti-static weighing dish on a tared analytical balance inside the hood.

-

Inerting: If the compound is stored under an inert atmosphere, briefly flush the headspace of the container with argon or nitrogen before opening.

-

Transfer: Use a non-metallic spatula (e.g., PTFE or ceramic) to transfer the desired amount of the solid to the weighing dish. Avoid using metal spatulas, especially those made of copper or brass , to prevent the formation of explosive acetylides.[9]

-

Sealing: Immediately and securely reseal the container, purge the headspace with inert gas, and return it to proper storage.

-

Dissolution: Promptly dissolve the weighed compound in a suitable solvent for the intended reaction.

Emergency and Disposal Procedures

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[19]

-

Spill: Evacuate the area. For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite). Use non-sparking tools for cleanup. Place the waste in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.[1]

Waste Disposal

All waste containing 4-Ethoxy-2-ethynyl-1-fluorobenzene must be treated as hazardous.

-

Collect all waste materials in a clearly labeled, sealed container.

-

Do not mix with incompatible waste streams.

-

Dispose of the waste through your institution's official hazardous waste program in accordance with local, state, and federal regulations.[1]

Visualizations

Molecular Structure

Caption: Molecular structure of 4-Ethoxy-2-ethynyl-1-fluorobenzene.

Hazard Analysis Workflow

Caption: Hazard derivation from the compound's functional groups.

Safe Handling Workflow

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. lobachemie.com [lobachemie.com]

- 3. carlroth.com [carlroth.com]

- 4. nj.gov [nj.gov]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]

- 7. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 8. concordia.ca [concordia.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.ca [fishersci.ca]

- 11. 苯乙炔 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. wilcoprime.com [wilcoprime.com]

- 13. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 14. nj.gov [nj.gov]

- 15. echemi.com [echemi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemscene.com [chemscene.com]

- 18. apolloscientific.co.uk [apolloscientific.co.uk]

- 19. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Solubility of 4-Ethoxy-2-ethynyl-1-fluorobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility of the novel compound 4-Ethoxy-2-ethynyl-1-fluorobenzene. Given the specificity of this molecule, readily available public solubility data is limited. Therefore, this document focuses on equipping researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility characteristics in various organic solvents accurately and reliably.

Introduction to 4-Ethoxy-2-ethynyl-1-fluorobenzene

4-Ethoxy-2-ethynyl-1-fluorobenzene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility is a critical first step in any research and development pipeline, as it directly impacts formulation, bioavailability, reaction kinetics, and purification strategies.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO | [1] |

| Molecular Weight | 164.18 g/mol | [1] |

| Appearance | Solid (Expected) | |

| Calculated LogP | 2.2057 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Note: LogP is a measure of lipophilicity. A value of 2.2 suggests moderate lipid solubility and likely poor aqueous solubility.

Structural Analysis and Solubility Prediction:

The structure of 4-Ethoxy-2-ethynyl-1-fluorobenzene offers clues to its solubility behavior:

-

Fluorobenzene Ring: The core aromatic ring is nonpolar and hydrophobic.

-

Ethoxy Group (-OCH₂CH₃): This ether linkage introduces some polar character and a hydrogen bond acceptor site, which may confer slight solubility in polar solvents.

-

Ethynyl Group (-C≡CH): The terminal alkyne is weakly polar.

Based on the principle of "like dissolves like," it is predicted that 4-Ethoxy-2-ethynyl-1-fluorobenzene will exhibit higher solubility in nonpolar to moderately polar organic solvents and low solubility in highly polar or aqueous media.

The Critical Role of Thermodynamic Solubility

In drug development, understanding the thermodynamic (or equilibrium) solubility is paramount. This is defined as the concentration of a compound in a saturated solution when excess solid is present, and the system is at equilibrium.[2] This value represents the true, stable solubility and is essential for:

-

Preclinical Formulation: Developing suitable delivery vehicles for in vitro and in vivo studies.[3]

-

Biopharmaceutics Classification System (BCS): Classifying a drug substance based on its solubility and permeability, which informs regulatory pathways.[4][5]

-

Process Chemistry: Designing robust crystallization and purification processes.

This guide focuses on the "gold standard" shake-flask method for determining thermodynamic solubility, a technique recognized by regulatory bodies for its reliability.[4][6]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol provides a self-validating system for accurately measuring the solubility of 4-Ethoxy-2-ethynyl-1-fluorobenzene. The core principle is to create a saturated solution, allow it to reach equilibrium, and then quantify the concentration of the dissolved compound.[7][8]

3.1. Materials and Equipment

-

Solute: 4-Ethoxy-2-ethynyl-1-fluorobenzene (purity ≥95%)

-

Solvents: A range of analytical grade organic solvents (e.g., Heptane, Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Methanol, Ethanol).

-

Equipment:

-

Analytical balance (4-decimal place)

-

2-4 mL glass vials with screw caps

-

Orbital shaker with temperature control (set to 25°C or 37°C)

-

Centrifuge

-

0.22 or 0.45 µm syringe filters (PTFE or PVDF, chosen for solvent compatibility)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[9][10][11]

-

3.2. Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of 4-Ethoxy-2-ethynyl-1-fluorobenzene (e.g., 2-5 mg) into a pre-weighed glass vial. The key is to ensure undissolved solid remains visible after equilibration.[6]

-

Using a calibrated pipette, add a precise volume of the selected solvent (e.g., 1.0 mL) to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Prepare at least three replicates for each solvent.

Causality Check: Adding a clear excess of solid is crucial. It drives the system towards saturation, ensuring that the final measured concentration represents the maximum amount of solute the solvent can hold at that temperature.[12]

Step 2: Equilibration

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[2]

-

It is best practice to confirm equilibrium by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[13]

Causality Check: Continuous agitation ensures the entire solvent volume is consistently exposed to the solid, maximizing the rate of dissolution. Holding a constant temperature is vital because solubility is temperature-dependent.[8][14]

Step 3: Phase Separation

-

After equilibration, remove the vials and let them stand for a short period to allow larger particles to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully aspirate the supernatant (the clear, saturated solution).

-

For an extra level of certainty, filter the supernatant through a chemically-compatible 0.22 µm syringe filter to remove any remaining microscopic particles.[6]

Causality Check: This is a critical step to prevent undissolved solid particles from being carried over into the analytical sample, which would artificially inflate the measured solubility. Both centrifugation and filtration are robust methods for achieving this separation.[7]

Step 4: Quantification via HPLC

-

Prepare a series of accurate dilutions of the clear, filtered supernatant using the same solvent. The dilution factor will depend on the expected solubility and the linear range of the HPLC calibration curve.

-

Develop a validated HPLC method to quantify the concentration of 4-Ethoxy-2-ethynyl-1-fluorobenzene. This involves creating a calibration curve from standard solutions of known concentrations.[15][16]

-

Analyze the diluted samples.

Causality Check: HPLC is the preferred analytical technique due to its high precision, sensitivity, and ability to separate the analyte from any potential impurities or degradants, ensuring accurate quantification.[2]

Step 5: Calculation of Solubility

-

Determine the concentration of the diluted sample from the HPLC calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mmol/L.

Data Presentation and Visualization

All quantitative results should be summarized for clear interpretation and comparison.

Table for Reporting Experimental Solubility Data:

| Solvent | Polarity Index | Temperature (°C) | Mean Solubility (mg/mL) | Std. Deviation |

| Heptane | 0.1 | 25 | Experimental Value | ± Value |

| Toluene | 2.4 | 25 | Experimental Value | ± Value |

| Dichloromethane | 3.1 | 25 | Experimental Value | ± Value |

| Ethyl Acetate | 4.4 | 25 | Experimental Value | ± Value |

| Acetone | 5.1 | 25 | Experimental Value | ± Value |

| Acetonitrile | 5.8 | 25 | Experimental Value | ± Value |

| Ethanol | 4.3 | 25 | Experimental Value | ± Value |

| Methanol | 5.1 | 25 | Experimental Value | ± Value |

Experimental Workflow Diagram:

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

References

-

ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline . European Medicines Agency (EMA). Available at: [Link]

-

ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products – Scientific guideline . DSDP Analytics. Available at: [Link]

-

What is High-Performance Liquid Chromatography (HPLC)? . Agilent. Available at: [Link]

-

High-performance liquid chromatography . Wikipedia. Available at: [Link]

-

High Performance Liquid Chromatography . SCION Instruments. Available at: [Link]

-

ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products . ECA Academy. Available at: [Link]

-

Quality-Control Analytical Methods: High-Performance Liquid Chromatography . IJPC. Available at: [Link]

-

ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products . FDCELL. Available at: [Link]

-

High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in . Open Access Journals. Available at: [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? . ResearchGate. Available at: [Link]

-

ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for biotechnological/biological products . ICH. Available at: [Link]

-

How can you prepare a saturated solution? . Quora. Available at: [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which . American Pharmaceutical Review. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . SciSpace by Typeset. Available at: [Link]

-

How do you create an accurate saturated solution? . Reddit. Available at: [Link]

-

Solubility guidelines for candidate drugs (µg/mL) . ResearchGate. Available at: [Link]

-

Annex 4 . World Health Organization (WHO). Available at: [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 . European Medicines Agency (EMA). Available at: [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS . ICH. Available at: [Link]

-

13.2: Saturated Solutions and Solubility . Chemistry LibreTexts. Available at: [Link]

-

BCS Methodology: Solubility, Permeability & Dissolution . U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Solutions and Solubility . Available at: [Link]

-

1-ethynyl-4-fluorobenzene - Physico-chemical Properties . ChemBK. Available at: [Link]

-

Standard Solution Preparation: A Comprehensive Guide . ALWSCI Technologies. Available at: [Link]

-

4-ethynyl-2-fluoro-1-methoxybenzene - Related Substances . U.S. Environmental Protection Agency (EPA). Available at: [Link]

-

4-Bromo-2-ethynyl-1-fluorobenzene . PubChem. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scispace.com [scispace.com]

- 3. enamine.net [enamine.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. agilent.com [agilent.com]

- 10. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 11. High Performance Liquid Chromatography [scioninstruments.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. who.int [who.int]

- 14. Solutions and Solubility [home.miracosta.edu]

- 15. arlok.com [arlok.com]

- 16. openaccessjournals.com [openaccessjournals.com]

Application Note & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Ethoxy-2-ethynyl-1-fluorobenzene

Abstract

This document provides a comprehensive technical guide for performing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using 4-Ethoxy-2-ethynyl-1-fluorobenzene . This specialized aryl alkyne is a valuable building block in medicinal chemistry and materials science, incorporating ethoxy and fluoro groups that can modulate physicochemical properties such as lipophilicity and metabolic stability. This guide details the reaction mechanism, offers field-proven protocols for both small-scale synthesis and bioconjugation, and provides expert insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure reaction success.

Introduction to CuAAC and the Subject Alkyne

The CuAAC reaction is the cornerstone of "click chemistry," a method prized for its high efficiency, regioselectivity (exclusively forming the 1,4-disubstituted triazole), and tolerance of a wide range of functional groups.[1][2] The reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a Cu(I) species, to form a stable 1,2,3-triazole linkage.[3][4] The most common and robust method for generating the active Cu(I) catalyst in situ involves the reduction of an inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a mild reducing agent like sodium ascorbate.[3][5]

4-Ethoxy-2-ethynyl-1-fluorobenzene is a uniquely substituted phenylacetylene. Its reactivity in CuAAC is influenced by:

-

An Ortho-Fluoro Group: This strongly electron-withdrawing group can increase the acidity of the acetylenic proton, which may facilitate the formation of the key copper(I) acetylide intermediate, a potentially rate-limiting step in the catalytic cycle.[6]

-

A Para-Ethoxy Group: This electron-donating group can influence the electronic properties of the resulting triazole product.

The combination of these substituents makes this alkyne a valuable synthon for creating novel molecular entities in drug discovery programs.

The CuAAC Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is critical for rational protocol design and troubleshooting. The currently accepted mechanism involves dinuclear copper intermediates, though it is often simplified for clarity.[7][8] The essential steps are as follows:

-

Generation of Cu(I): Cu(II) sulfate is reduced by sodium ascorbate to the active Cu(I) oxidation state.[5][9]

-

Ligand Complexation: A stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), coordinates with the Cu(I) ion. This complex protects the copper from oxidation and disproportionation, increasing reaction efficiency.[3][10]

-

Copper-Acetylide Formation: The Cu(I) complex reacts with the terminal alkyne (4-Ethoxy-2-ethynyl-1-fluorobenzene) to form a copper acetylide intermediate.[2]

-

Cycloaddition: The azide coordinates to the copper center, and a subsequent cycloaddition occurs, forming a six-membered copper-containing ring.[1]

-

Rearrangement & Product Release: This intermediate rearranges and undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[11]

Caption: Simplified catalytic cycle for the CuAAC reaction.

Experimental Protocols

Protocol 1: Small-Scale Organic Synthesis

This protocol is optimized for synthesizing gram-scale quantities of the triazole product in a standard laboratory setting.

Materials:

-

4-Ethoxy-2-ethynyl-1-fluorobenzene (1.0 eq)

-

Azide coupling partner (e.g., Benzyl Azide) (1.05 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)

-

Sodium Ascorbate (10 mol%)

-

Solvent: 1:1 mixture of tert-Butanol and Water

Step-by-Step Procedure:

-

Reagent Preparation: In a round-bottom flask, dissolve 4-Ethoxy-2-ethynyl-1-fluorobenzene (1.0 eq) and the azide partner (1.05 eq) in a 1:1 mixture of t-BuOH/H₂O (to achieve a final concentration of ~0.1 M).

-

Catalyst Addition: To the stirring solution, add CuSO₄·5H₂O (5 mol%). The solution will likely turn a pale blue.

-

Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (10 mol%). A color change from blue to a yellow/orange suspension is often observed, indicating the reduction of Cu(II) to Cu(I).

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Bioconjugation in Aqueous Media

This protocol is designed for labeling sensitive biological molecules (e.g., proteins, oligonucleotides) at low concentrations. The use of a stabilizing ligand is critical to prevent oxidative damage to the biomolecule.[12]

Materials & Stock Solutions:

-

Alkyne-modified Biomolecule: Stock solution in a suitable aqueous buffer (e.g., PBS), pH 7.4.

-

Azide Cargo: 10 mM stock solution in DMSO.

-

Copper(II) Sulfate: 100 mM stock solution in water.[13]

-

THPTA Ligand: 200 mM stock solution in water.[4] THPTA is chosen for its excellent water solubility and ability to stabilize Cu(I) in aqueous environments.[14][15]

-

Sodium Ascorbate: 100 mM stock solution in water (must be prepared fresh).[5][13]

Step-by-Step Procedure:

-

Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ stock and the THPTA ligand stock in a 1:2 molar ratio.[4][13] Let this mixture stand for 2-3 minutes to allow for complex formation.

-

Reaction Assembly: In a separate tube, combine the alkyne-modified biomolecule and the azide cargo. Typical final concentrations are in the low micromolar to millimolar range.

-

Initiation: Add the premixed Cu(I)/THPTA catalyst complex to the biomolecule/azide mixture. A final copper concentration of 50-200 µM is a good starting point.

-

Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. The excess ascorbate ensures the copper remains in the active Cu(I) state.[16]

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[13]

-

Purification: Remove unreacted reagents and catalyst using a method appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or affinity purification.[13]

-

Validation: Analyze the purified conjugate by SDS-PAGE, MALDI-TOF, or ESI-MS to confirm successful labeling.

Optimization and Troubleshooting

The success of the CuAAC reaction can be influenced by several factors. The following table provides guidance on optimizing reaction conditions and resolving common issues.

| Parameter | Recommendation | Rationale & Causality |

| Solvent | For organic synthesis, t-BuOH/H₂O, THF/H₂O, or DMSO are effective. For bioconjugation, use aqueous buffers (e.g., PBS). | Solvent choice impacts reagent solubility and reaction rate. Water has been shown to accelerate the reaction in some cases.[1] |

| Ligand | TBTA for organic solvents; THPTA for aqueous/biological media.[10][14] | Ligands accelerate the reaction and stabilize the Cu(I) catalyst against oxidation, which is especially critical at the low concentrations used in bioconjugation.[10][12] |

| Copper Source | CuSO₄·5H₂O is inexpensive and reliable. CuI or CuBr can also be used but may introduce halide side reactions.[3][7] | The in situ reduction of Cu(II) with sodium ascorbate is the most common and robust method for generating the active Cu(I) catalyst.[3] |

| Reducing Agent | Freshly prepared sodium ascorbate is standard. | Ascorbate reduces Cu(II) to Cu(I) and scavenges oxygen, preventing oxidative homocoupling of the alkyne (Glaser coupling).[2][16] |

| Low Yield | Increase catalyst/ligand loading (up to 10 mol% for synthesis). Ensure sodium ascorbate solution is fresh. Degas solvents if necessary. | Insufficient active catalyst is a primary cause of low conversion. Ascorbate solutions can degrade upon storage. |

| Side Products | Alkyne homocoupling (Glaser product) may be observed. | This is typically caused by oxygen oxidizing the Cu(I) catalyst. Increasing the excess of sodium ascorbate can mitigate this.[16] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a typical CuAAC reaction from setup to final product analysis.

Caption: General experimental workflow for CuAAC reactions.

References

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC. Retrieved March 2, 2026, from [Link]

-

Alkyne-Azide Click Chemistry Protocol for ADCs. (2024, September 20). AxisPharm. Retrieved March 2, 2026, from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-chemistry.org. Retrieved March 2, 2026, from [Link]

-

Hein, C. D., Liu, X., & Wang, D. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. Retrieved March 2, 2026, from [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. Retrieved March 2, 2026, from [Link]

-

Yap, S. Q., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules. Retrieved March 2, 2026, from [Link]

-

Krämer, A. (2015, June 11). Copper click chemistry mechanism unravelled. Chemistry World. Retrieved March 2, 2026, from [Link]

-

Agard, N. J., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Retrieved March 2, 2026, from [Link]

-

Pineda-Urbina, K., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Retrieved March 2, 2026, from [Link]

-

Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved March 2, 2026, from [Link]

-

Géci, I., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Retrieved March 2, 2026, from [Link]

-

Jiang, H., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules. Retrieved March 2, 2026, from [Link]

-

THPTA and TBTA, which one is better to be a Cu(I)-stabilizing ligand in click chemistry?. (2014, November 5). ResearchGate. Retrieved March 2, 2026, from [Link]

-

New Product - THPTA - A Water Soluble Click Ligand. (n.d.). Glen Research. Retrieved March 2, 2026, from [Link]

-

Na-Ascorbate. (n.d.). baseclick GmbH. Retrieved March 2, 2026, from [Link]

-

Why we use excess Na. ascorbate than Cu cat. in CuAAC reaction?. (2016, April 21). ResearchGate. Retrieved March 2, 2026, from [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. confluore.com.cn [confluore.com.cn]

- 5. Na-Ascorbate [baseclick.eu]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 8. Copper click chemistry mechanism unravelled | Research | Chemistry World [chemistryworld.com]

- 9. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. vectorlabs.com [vectorlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. axispharm.com [axispharm.com]

- 14. researchgate.net [researchgate.net]

- 15. glenresearch.com [glenresearch.com]

- 16. researchgate.net [researchgate.net]

Use of 4-Ethoxy-2-ethynyl-1-fluorobenzene in the synthesis of heterocyclic compounds

An Application Guide to the Strategic Use of 4-Ethoxy-2-ethynyl-1-fluorobenzene in Heterocyclic Synthesis

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

4-Ethoxy-2-ethynyl-1-fluorobenzene is a uniquely functionalized aromatic compound poised for strategic application in the synthesis of complex heterocyclic systems. The convergence of three key functional groups—a terminal alkyne, a selectively addressable fluorine atom, and an electron-donating ethoxy group—makes this reagent a powerful scaffold for building molecular diversity. The incorporation of fluorine into organic molecules is a well-established strategy in pharmaceutical sciences for modulating critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides detailed protocols and expert insights into leveraging the distinct reactivity of 4-Ethoxy-2-ethynyl-1-fluorobenzene for the synthesis of high-value indoles, quinolines, and other advanced intermediates, targeting researchers and professionals in drug development.

The terminal alkyne serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[3][4] Simultaneously, the fluorine atom, positioned ortho to the activating ethynyl group, is primed for nucleophilic aromatic substitution (SNAr), providing a direct route to introduce nitrogen, oxygen, or sulfur nucleophiles.[5][6] This orthogonal reactivity allows for a modular and highly adaptable approach to constructing complex molecular architectures.

Logical Workflow for Heterocycle Synthesis

The strategic application of 4-Ethoxy-2-ethynyl-1-fluorobenzene can be envisioned as a sequence of deliberate transformations. The following workflow illustrates the primary synthetic pathways discussed in this guide, starting from the elaboration of the alkyne to the formation of key heterocyclic cores.

Caption: Synthetic pathways from 4-Ethoxy-2-ethynyl-1-fluorobenzene.

Part I: Elaboration via Sonogashira Cross-Coupling

The Sonogashira coupling is a cornerstone reaction for forming C(sp)-C(sp²) bonds, linking a terminal alkyne with an aryl or vinyl halide.[3] This reaction is exceptionally reliable for extending the carbon framework of 4-Ethoxy-2-ethynyl-1-fluorobenzene prior to subsequent cyclization steps, enabling the introduction of diverse aromatic, heteroaromatic, or vinylic substituents.

Causality and Mechanistic Insight

The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[7] The palladium cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the final product. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.[7] While highly efficient, the copper co-catalyst can promote undesirable alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[3][8] Therefore, maintaining an inert atmosphere is critical for achieving high yields of the cross-coupled product.

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Protocol 1: General Sonogashira Coupling

This protocol is adapted from established procedures and is suitable for coupling 4-Ethoxy-2-ethynyl-1-fluorobenzene with a variety of aryl or vinyl halides.[7][9]

Materials & Reagents:

-

4-Ethoxy-2-ethynyl-1-fluorobenzene (1.2 eq)

-

Aryl/Vinyl Halide (1.0 eq)

-

PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%)

-

Copper(I) Iodide (CuI) (3-10 mol%)

-

Amine Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), 2-3 eq)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Methodology:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl/vinyl halide, palladium catalyst, and CuI. Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the amine base. Stir the mixture for 5 minutes at room temperature.

-

Substrate Addition: Add 4-Ethoxy-2-ethynyl-1-fluorobenzene via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if required. The choice of temperature depends on the reactivity of the halide (I > Br > Cl).[3]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

| Aryl Halide (R-X) | Catalyst Loading | Base | Typical Conditions | Expected Product |

| 4-Iodoanisole | 2 mol% PdCl₂(PPh₃)₂ | TEA | RT, 4h | 1-Ethoxy-2-ethynyl-4-(4-methoxyphenylethynyl)benzene |

| 3-Bromopyridine | 5 mol% Pd(PPh₃)₄ | DIPA | 50 °C, 12h | 3-((3-Ethoxy-4-fluorophenyl)ethynyl)pyridine |

| 1-Bromo-4-nitrobenzene | 2 mol% PdCl₂(PPh₃)₂ | TEA | RT, 6h | 1-Ethoxy-2-ethynyl-4-(4-nitrophenylethynyl)benzene |

Part II: Synthesis of Indoles via SNAr and Cyclization